![molecular formula C10H10N2S B3228618 1-(Benzo[D]thiazol-2-YL)cyclopropanamine CAS No. 1266219-00-4](/img/structure/B3228618.png)
1-(Benzo[D]thiazol-2-YL)cyclopropanamine
Overview
Description
“1-(Benzo[D]thiazol-2-YL)cyclopropanamine” is a compound that has been synthesized and studied for its potential applications . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which consists of the fusion of benzene and thiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways . For instance, benzothiazole-linked-chalcones were synthesized from the reaction of 1-(2-aminobenzo[d]thiazol-5-yl)ethan-1-one with aldehydes in ethanol with pyridine as a catalyst .
Molecular Structure Analysis
The molecular structure of “1-(Benzo[D]thiazol-2-YL)cyclopropanamine” is derived from the benzothiazole core structure. The benzothiazole core is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Scientific Research Applications
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice . All of the compounds were found to be active in alleviating haloperidol-induced catalepsy in mice .
Neuroprotective Properties
Biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate were carried out to highlight the neuroprotective properties associated with them .
Anti-tubercular Compounds
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Synthesis of Novel Heterocycles
It is a useful and appealing methodology for the synthesis of novel heterocycles . This method’s benefits included gentle reaction conditions, cleaner reaction, satisfactory product yields, and a straightforward experimental and isolated approach .
Anti-proliferative Agents
Other molecular mechanistic studies suggested that the treatment of MGC-803 cells with 5a induces S phase arrest, up-regulates the pro-apoptotic protein, down-regulates the anti-apoptotic protein, activates caspase-3, and subsequently induces mitochondrial dysfunction so as to induce cell apoptosis .
Mechanism of Action
Target of Action
The primary target of 1-(Benzo[D]thiazol-2-YL)cyclopropanamine is the DprE1 protein . This protein plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound’s interaction with this target can lead to the inhibition of the bacterium’s growth, making it a potential candidate for anti-tubercular therapy .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets through various mechanisms, includingmolecular hybridization techniques . These interactions can lead to changes in the target protein’s function, potentially inhibiting the growth of M. tuberculosis .
Biochemical Pathways
M. tuberculosis. By inhibiting the DprE1 protein, the compound could disrupt essential processes for the bacterium, leading to its death .
Result of Action
The primary result of the action of 1-(Benzo[D]thiazol-2-YL)cyclopropanamine is the inhibition of the growth of M. tuberculosis . This is achieved through the compound’s interaction with the DprE1 protein, which is essential for the bacterium’s survival .
Future Directions
Benzothiazole derivatives, including “1-(Benzo[D]thiazol-2-YL)cyclopropanamine”, have shown promise in various applications, particularly in the medical field . Further studies are needed to confirm their binding with human receptors for the design and development of potent antagonists . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)cyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-10(5-6-10)9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHHOLUJMFPEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3=CC=CC=C3S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717230 | |
Record name | 1-(1,3-Benzothiazol-2-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[D]thiazol-2-YL)cyclopropanamine | |
CAS RN |
1266219-00-4 | |
Record name | 1-(1,3-Benzothiazol-2-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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